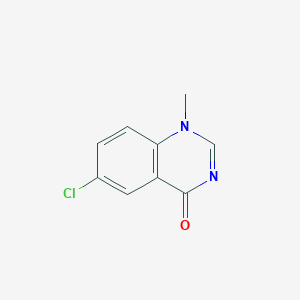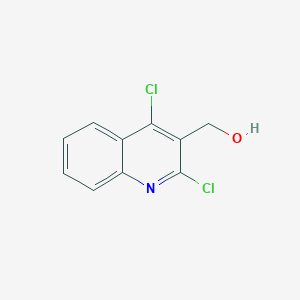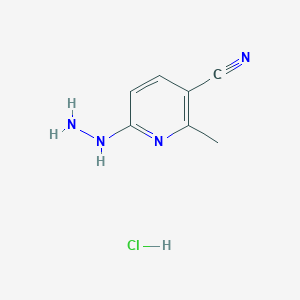
6-Hydrazinyl-2-methylnicotinonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2-methylnicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H9ClN4. It is a derivative of nicotinonitrile and is characterized by the presence of a hydrazinyl group at the 6-position and a methyl group at the 2-position on the pyridine ring.
Preparation Methods
The synthesis of 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride typically involves the reaction of 6-chloro-2-methylnicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Hydrazinyl-2-methylnicotinonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
6-Hydrazinyl-2-methylnicotinonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
6-Hydrazinyl-2-methylnicotinonitrile hydrochloride can be compared with other similar compounds, such as:
6-Hydrazinyl-2-chloronicotinonitrile: Similar structure but with a chlorine atom at the 2-position instead of a methyl group.
6-Hydrazinyl-2-aminonicotinonitrile: Contains an amino group at the 2-position instead of a methyl group.
6-Hydrazinyl-2-methylpyridine: Lacks the nitrile group present in this compound
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
6-hydrazinyl-2-methylpyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-6(4-8)2-3-7(10-5)11-9;/h2-3H,9H2,1H3,(H,10,11);1H |
InChI Key |
SDAOPTWJEDDWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



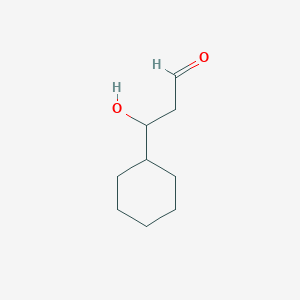
![2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol](/img/structure/B15046225.png)
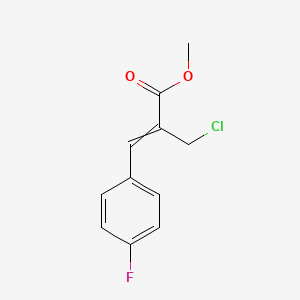

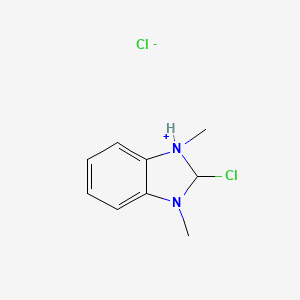
![Methyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15046246.png)
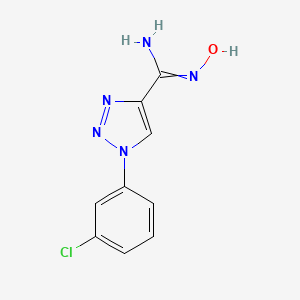

![6-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B15046271.png)
![2-[4-(Piperazin-1-yl)phenyl]acetamide](/img/structure/B15046275.png)
